molecular formula C14H8Cl3F3N4O2 B3042633 N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 648859-36-3

N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No. B3042633
CAS RN: 648859-36-3
M. Wt: 427.6 g/mol
InChI Key: INHXHTLWOWASSD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . It also contains trichloroacryloyl and trifluoromethyl groups .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it likely involves the reaction of a pyrazole derivative with a trichloroacryloyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring provides a base structure, with the trichloroacryloyl and trifluoromethyl groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the trichloroacryloyl and trifluoromethyl groups could potentially make the compound reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like boiling point, melting point, and solubility .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. It could potentially have biological activity, depending on its structure and the presence of certain functional groups .

properties

IUPAC Name

1-phenyl-N'-(2,3,3-trichloroprop-2-enoyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N4O2/c15-9(11(16)17)13(26)23-22-12(25)8-6-21-24(10(8)14(18,19)20)7-4-2-1-3-5-7/h1-6H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHXHTLWOWASSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Reactant of Route 4
N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Reactant of Route 5
N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Reactant of Route 6
N'4-(2,3,3-trichloroacryloyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

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